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Validating RNA Integrity: A Comparative Guide
to Co-Precipitants
For researchers, scientists, and drug development professionals, ensuring the integrity of

isolated RNA is paramount for the accuracy and reliability of downstream applications such as

RT-qPCR, RNA sequencing, and microarray analysis. The precipitation step is critical for

concentrating and purifying RNA, often requiring a co-precipitant to enhance the recovery of

low-concentration samples. This guide provides an objective comparison of Linear
Polyacrylamide (LPA) and other common co-precipitants, supported by experimental data, to

aid in the selection of the most appropriate method for validating RNA integrity.

The Critical Role of Co-Precipitants in RNA
Precipitation
Alcohol precipitation of nucleic acids can be inefficient for dilute solutions or small RNA

species. Co-precipitants are inert molecules that form a precipitate with the nucleic acids,

aiding in the visualization and recovery of the pellet. The ideal co-precipitant should not

interfere with downstream enzymatic reactions, be free of nucleic acid contamination, and

ensure the recovery of high-quality, intact RNA. The most commonly used co-precipitants

include Linear Polyacrylamide (LPA), glycogen, and yeast tRNA.
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Comparative Analysis of Co-Precipitant
Performance
Linear Polyacrylamide (LPA) has emerged as a superior choice for many applications due to

its synthetic nature, which eliminates the risk of biological contamination present in other co-

precipitants.[1][2]

A key concern with biologically derived co-precipitants like glycogen is the potential for nucleic

acid contamination. A study by Bartram et al. (2009) investigated commercially available

glycogen and LPA preparations and found detectable levels of DNA and RNA contamination in

several glycogen lots, whereas all tested LPA samples were free of such contamination.[3][4][5]

This intrinsic purity of LPA is a significant advantage in sensitive downstream applications

where contaminating nucleic acids could lead to false-positive results.

In terms of recovery efficiency, the same study demonstrated that there was no significant

difference in the recovery of DNA when using either LPA or glycogen as a co-precipitant.[3][4]

While this study focused on DNA, the chemical principles of precipitation are similar for RNA.

Another study focusing on miRNA recovery also showed comparable performance between

LPA and glycogen.[6]

Table 1: Quantitative Comparison of Co-Precipitants for Nucleic Acid Precipitation
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Feature
Linear
Polyacrylamide
(LPA)

Glycogen Yeast tRNA

Source Synthetic
Biological (e.g.,

oysters, mussels)[3]
Biological

Nucleic Acid

Contamination
None detected[3][4][5]

Can contain pg/µL of

DNA and ng/µL of

RNA[3][4][5]

Is a source of nucleic

acids

Recovery Efficiency

High, comparable to

glycogen for nucleic

acids[3][4]

High[7] High

Interference with

A260/280
No[1] No Yes

Interference with

A260/230
No

Can lower the ratio,

indicating potential

contamination[8][9]

Yes

Downstream Enzyme

Inhibition
No[2]

Generally no, but

contamination can be

an issue

Can inhibit some

enzymes

Pellet Visibility Forms a distinct pellet Forms a distinct pellet Forms a distinct pellet

Experimental Protocols
RNA Precipitation with Linear Polyacrylamide (LPA)
This protocol describes the precipitation of RNA from an aqueous solution using LPA as a co-

precipitant.

Materials:

RNA sample in RNase-free water or buffer

Linear Polyacrylamide (LPA), 20 mg/mL solution
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3 M Sodium Acetate, pH 5.2 (RNase-free)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold, prepared with RNase-free water)

RNase-free microcentrifuge tubes

Microcentrifuge

Procedure:

To your RNA sample, add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

Add 1 µL of 20 mg/mL LPA solution for a typical precipitation.

Mix the solution gently by vortexing.

Add 2.5 to 3 volumes of ice-cold 100% ethanol.

Mix thoroughly by inverting the tube several times.

Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, overnight

incubation is recommended.

Centrifuge at 12,000 - 16,000 x g for 15-30 minutes at 4°C.

Carefully decant the supernatant without disturbing the pellet. The LPA pellet should be

visible as a small white speck.

Wash the pellet by adding 500 µL of ice-cold 70% ethanol.

Centrifuge at 12,000 - 16,000 x g for 5 minutes at 4°C.

Carefully decant the 70% ethanol.

Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry the pellet as it can

be difficult to resuspend.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

RNA Integrity Validation
The integrity of the precipitated RNA should be assessed before downstream applications.

1. Spectrophotometry (A260/A280 and A260/A230 Ratios):

Use a spectrophotometer (e.g., NanoDrop) to measure the absorbance at 260 nm, 280 nm,

and 230 nm.

A260/A280 ratio: Should be between 1.8 and 2.1 for pure RNA. A lower ratio may indicate

protein contamination.

A260/A230 ratio: Should be greater than 1.8. A lower ratio can indicate contamination with

salts, phenol, or other organic compounds.[8]

2. Denaturing Agarose Gel Electrophoresis:

Run the RNA sample on a 1-1.5% denaturing agarose gel.

For intact total RNA from eukaryotic samples, two distinct bands corresponding to the 28S

and 18S ribosomal RNA (rRNA) should be visible. The intensity of the 28S band should be

approximately twice that of the 18S band.

RNA degradation will appear as a smear below the rRNA bands.

3. Capillary Electrophoresis (e.g., Agilent Bioanalyzer):

This method provides a quantitative measure of RNA integrity, the RNA Integrity Number

(RIN).

The RIN is calculated based on the entire electrophoretic trace and ranges from 1

(completely degraded) to 10 (fully intact).

A RIN value of 7 or higher is generally recommended for most downstream applications.[7]
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Caption: Workflow for RNA precipitation with LPA and subsequent integrity validation.

Conclusion
Validating the integrity of precipitated RNA is a critical checkpoint in molecular biology

workflows. While several co-precipitants are available, Linear Polyacrylamide (LPA) offers

significant advantages over its biological counterparts. Its synthetic origin guarantees the

absence of nucleic acid contamination, a crucial factor for sensitive downstream analyses.[3][4]

[5] Experimental data indicates that LPA provides recovery yields comparable to glycogen,

making it a reliable and pure alternative.[3][4] For researchers aiming to ensure the highest

quality and integrity of their RNA samples, LPA is a highly recommended co-precipitant. The

choice of co-precipitant, coupled with rigorous integrity assessment using methods like capillary

electrophoresis, will ultimately contribute to more accurate and reproducible experimental

outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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